6-(2,5-Difluorophenyl)-6-oxohexanoic acid
Description
Keto-carboxylic acids are organic compounds that feature both a ketone (>C=O) and a carboxylic acid (-COOH) functional group. acs.org This dual functionality makes them highly valuable intermediates in organic synthesis. The relative position of the keto group to the carboxylic acid determines the compound's classification (alpha, beta, gamma, etc.) and its characteristic reactivity. acs.org
These architectures serve as versatile building blocks, enabling chemists to construct more complex molecular frameworks. The presence of two reactive centers allows for a wide range of chemical transformations, including but not limited to:
Esterification and Amidation: The carboxylic acid group can be readily converted into esters, amides, and other derivatives. rsc.org
Nucleophilic Addition: The ketone's carbonyl carbon is susceptible to attack by nucleophiles. google.com
Reduction: Both the ketone and carboxylic acid can be reduced to alcohols. rsc.org
Enolate Chemistry: The alpha-protons to the ketone are acidic, allowing for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions.
The synthesis of keto-acids themselves can be achieved through various methods, such as the oxidation of corresponding hydroxy acids or the ozonolysis of cyclic alkenes. cymitquimica.com For aromatic keto-acids, the Friedel-Crafts acylation is a cornerstone reaction, providing a direct method to connect an acyl group to an aromatic ring. nih.gov
The 6-oxohexanoic acid framework, also known as adipic semialdehyde, is a six-carbon chain containing a carboxylic acid at one end and an aldehyde or ketone at the other. organic-chemistry.orgnih.gov This linear scaffold has garnered significant interest in several areas of chemical research.
Its bifunctional nature makes it an ideal linker molecule. For instance, in the field of bioconjugate chemistry, derivatives of 6-oxohexanoic acid can be used to connect different molecular entities, such as a targeting antibody to a therapeutic agent in an antibody-drug conjugate (ADC). chemsrc.com The carboxylic acid provides a handle for amide bond formation, while the oxo group can be used for other specific ligation chemistries.
Furthermore, 6-oxohexanoic acid and its derivatives are explored as precursors in polymer synthesis and as starting materials for the synthesis of various heterocyclic compounds. Research into 6-aryl-oxohexanoic acid derivatives has revealed their potential as anti-inflammatory agents, highlighting the therapeutic possibilities of this structural motif. benthamdirect.comnih.govresearchgate.net
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Common Names | Adipic semialdehyde, 5-formylvaleric acid |
| Physical State | Solid |
| Function | Metabolite, Linker in bioconjugation |
Table 1: Physicochemical Properties of 6-Oxohexanoic Acid. Data sourced from PubChem. organic-chemistry.orgnih.gov
The compound 6-(2,5-Difluorophenyl)-6-oxohexanoic acid is a specific derivative where a 2,5-difluorophenyl group is attached to the keto-carbon of the 6-oxohexanoic acid chain. This particular substitution pattern places the compound at the intersection of several key areas in modern organic and medicinal chemistry.
Synthesis via Friedel-Crafts Acylation: The most probable synthetic route to this compound is the Friedel-Crafts acylation. nih.gov This reaction would involve the acylation of 1,4-difluorobenzene (B165170) with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the keto-carboxylic acid chain onto the aromatic ring. rsc.org
The Role of Fluorine: The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design. mdpi.com The 2,5-difluoro substitution pattern on the phenyl ring is of particular strategic importance for several reasons:
Metabolic Stability: The carbon-fluorine bond is very strong, and fluorine atoms can block sites on the molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450. mdpi.com This can increase the molecule's biological half-life.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,5-difluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-8-5-6-10(14)9(7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPNTINJIILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645334 | |
| Record name | 6-(2,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-77-4 | |
| Record name | 2,5-Difluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871127-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 2,5 Difluorophenyl 6 Oxohexanoic Acid
Established Synthetic Routes and Precursor Utilization
The traditional synthesis of 6-(2,5-Difluorophenyl)-6-oxohexanoic acid and its analogs relies on several well-documented organic reactions. These methods often involve the use of readily available starting materials and robust reaction conditions.
Friedel-Crafts Acylation Approaches with Adipoyl Chloride and Fluorinated Aromatic Precursors
A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation is a principal method for producing this compound. epo.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-difluorobenzene (B165170), with an acylating agent, typically in the presence of a strong Lewis acid catalyst. epo.orgbeilstein-journals.org
The reaction mechanism commences with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent, such as adipoyl chloride or adipic anhydride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This acylium ion is stabilized by resonance. Subsequently, the aromatic ring of the 1,4-difluorobenzene attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate. google.com The final step involves the deprotonation of this intermediate to restore the aromaticity of the ring, yielding the desired acylated product. google.com
A typical reaction setup involves the slow addition of the acylating agent to a cooled mixture of the fluorinated aromatic precursor and the Lewis acid catalyst in a suitable solvent. google.com The reaction is often exothermic and requires careful temperature control. google.com
Table 1: Key Reagents and Catalysts in Friedel-Crafts Acylation
| Reagent/Catalyst | Role |
| 1,4-Difluorobenzene | Fluorinated aromatic precursor |
| Adipoyl Chloride | Acylating agent |
| Aluminum Chloride (AlCl₃) | Lewis acid catalyst |
It is important to note that the reactivity of the aromatic compound can be a limiting factor in Friedel-Crafts acylation; highly deactivated or electron-poor aromatic systems may not react efficiently. epo.org
Condensation and Subsequent Oxidation Strategies
An alternative approach to the synthesis of related 6-aryl-oxohexanoic acids involves a condensation reaction followed by an oxidation step. While direct oxidation strategies from a condensed intermediate to produce this compound are less commonly detailed, the analogous condensation and subsequent reduction to form 6-aryl-4-oxohexanoic acids is well-documented and provides a conceptual framework. google.comresearchgate.net
This strategy typically begins with the condensation of an appropriate aromatic aldehyde with a keto-acid, such as levulinic acid, in the presence of a catalytic amount of a base like piperidine (B6355638) and an acid like acetic acid in a solvent such as toluene. google.comresearchgate.net This reaction yields an unsaturated intermediate, a 6-aryl-4-oxohex-5-enoic acid. google.comresearchgate.net
For the synthesis of the target compound, a hypothetical analogous pathway would involve the condensation of 2,5-difluorobenzaldehyde (B1295323) with a suitable precursor to form an intermediate that can then be oxidized to introduce the ketone at the 6-position. The subsequent step would involve the selective oxidation of the appropriate precursor to yield the final keto-acid. Various oxidizing agents could potentially be employed for this transformation.
Ester Precursor Oxidation Routes
The synthesis of this compound can also be achieved through the oxidation of an ester precursor. This method involves the initial preparation of a hydroxy ester, which is then oxidized to the corresponding keto ester. Subsequent hydrolysis of the ester group yields the final carboxylic acid.
A plausible route would start with the synthesis of ethyl 6-(2,5-difluorophenyl)-6-hydroxyhexanoate. This can be achieved through various methods, such as the reaction of a Grignard reagent derived from a brominated difluorobenzene with ethyl 6-oxohexanoate. The resulting hydroxy ester can then be oxidized to the keto ester using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) or milder, more modern methods. The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, which can be accomplished under either acidic or basic conditions.
Multi-step Synthetic Sequences from Key Intermediates
Complex organic molecules like this compound are often synthesized through multi-step sequences that involve the strategic assembly of key intermediates. google.com These sequences allow for greater control over the final structure and can be adapted to introduce various functional groups.
One potential multi-step pathway could begin with a protected 6-aminohexanoic acid derivative. researchgate.net The amino group can be protected, and the carboxylic acid can be activated for subsequent reactions. The difluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction or a cross-coupling reaction. Subsequent deprotection and functional group manipulations would then lead to the final product. For instance, a protected 6-aminohexanoic acid could be coupled with a 2,5-difluorophenylboronic acid derivative under Suzuki coupling conditions, followed by transformations to introduce the ketone functionality.
Alternative and Emerging Synthetic Strategies for Related Keto-Oxohexanoic Acids
In addition to the classical synthetic routes, there is growing interest in developing more sustainable and efficient methods for the synthesis of keto-oxohexanoic acids, including biocatalytic approaches.
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. google.comgoogle.com The application of biocatalysis to the synthesis of keto acids is an active area of research.
Enzymes such as oxidases and dehydrogenases are particularly relevant for the synthesis of keto acids. For example, an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme (ω-AOX). google.com This reaction proceeds with high yield and demonstrates the potential of enzymatic transformations in this area. google.com
Furthermore, the engineering of enzymes through directed evolution and rational design is expanding the scope of biocatalysis to non-natural substrates and reactions. google.comgoogle.com This opens up the possibility of developing bespoke enzymes for the specific synthesis of compounds like this compound. For instance, transaminases can be engineered for the asymmetric synthesis of chiral amines from ketones, a technology that could potentially be adapted for the synthesis of related precursors. google.com
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Potential Limitations |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution using a Lewis acid catalyst. epo.org | Well-established, uses readily available precursors. | Requires stoichiometric amounts of catalyst, can have substrate limitations. epo.org |
| Condensation/Oxidation | Formation of a C-C bond via condensation followed by oxidation. google.comresearchgate.net | Versatile for creating aryl-substituted chains. | May require multiple steps and control of selectivity. |
| Ester Precursor Oxidation | Oxidation of a hydroxy ester followed by hydrolysis. | Allows for controlled introduction of the ketone group. | Requires synthesis of the specific hydroxy ester precursor. |
| Multi-step Synthesis | Sequential reactions from key intermediates. google.com | High degree of control over the final structure. | Can be lengthy and may result in lower overall yields. |
| Biocatalysis | Use of enzymes as catalysts. google.com | High selectivity, mild conditions, environmentally friendly. google.comgoogle.com | Enzyme availability and stability can be a challenge. |
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of aryl ketones, a critical step in the formation of this compound, is often achieved through Friedel-Crafts acylation. organic-chemistry.orgrsc.orgthieme.com The efficiency and selectivity of this reaction are highly dependent on the careful optimization of several parameters.
Catalyst Selection: The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts due to strong complexation with the resulting aryl ketone product. thieme.comnih.gov This can lead to large volumes of corrosive waste. Modern approaches focus on the use of more efficient and reusable catalysts. Lanthanide triflates, for instance, have been shown to catalyze Friedel-Crafts acylation effectively and can be recovered and reused. Other catalytic systems, such as those based on iron(III) chloride, have also been explored to create more robust and environmentally benign protocols. beilstein-journals.org
Solvent Effects: The solvent can significantly influence the reaction rate, yield, and selectivity. numberanalytics.com Solvents like dichloromethane (B109758) and nitrobenzene (B124822) are commonly used. numberanalytics.com The dielectric constant of the solvent can play a role in stabilizing intermediates and influencing the reaction outcome. numberanalytics.com In some cases, ionic liquids have been investigated as alternative reaction media, offering high thermal and chemical stability. beilstein-journals.org
Temperature and Reactant Ratios: Reaction temperature is a critical variable that needs to be controlled to minimize side reactions and maximize the yield of the desired product. Time-dependent analysis of the reaction progress can help in determining the optimal reaction time. beilstein-journals.org The molar ratio of the reactants, including the acylating agent and the aromatic substrate, must also be optimized. Using an excess of the acylating agent can help drive the reaction to completion. numberanalytics.com
Alternative Acylating Agents and Promoters: While acyl chlorides are common, acid anhydrides can also be used as acylating agents. rsc.org The use of promoters or additives, such as trifluoromethanesulfonic acid in conjunction with a primary catalyst like hafnium (IV) triflate, can enhance the catalytic activity.
For the synthesis of this compound, a typical starting point would be the Friedel-Crafts acylation of 1,4-difluorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride. The optimization of this specific reaction would involve screening various Lewis acid catalysts, solvents, and temperature profiles to achieve the highest possible yield and selectivity for the desired keto acid.
Table 1: Parameters for Optimization of Friedel-Crafts Acylation
| Parameter | Options | Considerations |
| Catalyst | AlCl₃, FeCl₃, Lanthanide triflates, Hf(OTf)₄ | Stoichiometry, reusability, environmental impact |
| Solvent | Dichloromethane, Nitrobenzene, Ionic Liquids | Dielectric constant, solubility of reactants, boiling point |
| Temperature | Varies (e.g., 0 °C to 60 °C) | Minimization of side reactions, reaction rate |
| Acylating Agent | Acyl chloride, Acid anhydride | Reactivity, availability |
| Reactant Ratio | Excess of acylating agent or aromatic substrate | Driving the reaction to completion, cost-effectiveness |
| Additives/Promoters | Trifluoromethanesulfonic acid | Enhancement of catalytic activity |
Considerations for Scalability and Process Development
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed for a safe, efficient, and economical process.
Friedel-Crafts Acylation at Scale: Large-scale Friedel-Crafts acylations require careful management of heat, as these reactions are often exothermic. numberanalytics.com Proper reactor design and cooling systems are essential to maintain temperature control and prevent runaway reactions. The handling of large quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃ also necessitates specialized equipment and safety protocols. thieme.com The generation of significant amounts of acidic waste from traditional methods is a major environmental concern, prompting the development of processes that utilize catalytic amounts of more environmentally friendly catalysts. numberanalytics.comnumberanalytics.com Continuous flow processing and the use of microreactors are emerging strategies to improve the safety and efficiency of large-scale acylations. numberanalytics.com
Scalability of Reduction Methods: The reduction of the keto moiety in the intermediate aryl ketone is a crucial step. The choice of reduction method has significant implications for scalability.
Wolff-Kishner Reduction: This method involves the use of hydrazine (B178648) and a strong base at high temperatures. numberanalytics.com On a large scale, the handling of highly toxic and potentially explosive hydrazine requires stringent safety measures. acs.orgacs.org The high temperatures and corrosive basic conditions can also pose challenges for reactor materials. acs.orgacs.org Recent developments in continuous flow reactors, particularly those made of corrosion-resistant materials like silicon carbide, have shown promise in improving the safety and scalability of Wolff-Kishner reductions. acs.orgacs.org
Clemmensen Reduction: This reduction uses zinc amalgam and concentrated hydrochloric acid. vedantu.com The strongly acidic conditions limit the substrate scope to acid-stable compounds. medium.com On an industrial scale, the use of large quantities of mercury in the zinc amalgam is a significant environmental and safety hazard. vedantu.com Modified procedures using activated zinc dust in organic solvents saturated with hydrogen halides offer a milder alternative. careers360.com
Catalytic Hydrogenation: This method is often preferred for large-scale reductions due to its cleaner nature, often producing water as the only byproduct. helgroup.com However, the use of flammable hydrogen gas under pressure presents a significant fire and explosion risk. acs.orgwisc.edu Key safety considerations include proper handling of pyrophoric catalysts (like palladium on carbon), ensuring the integrity of high-pressure reactor systems, and effective heat management to control the exothermic reaction. acs.orgwisc.edufrontiersin.org Continuous-flow hydrogenation systems can offer enhanced safety by minimizing the volume of hydrogen and catalyst in use at any given time. acs.orgfrontiersin.org
Mechanistic Investigations of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is crucial for controlling the synthesis of this compound and for troubleshooting potential issues.
Electrophilic Aromatic Substitution Mechanisms in Acylation Reactions
The core of the Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. rsc.orgmt.com The mechanism proceeds through several key steps:
Formation of the Electrophile: The Lewis acid catalyst reacts with the acylating agent (e.g., adipoyl chloride) to generate a highly electrophilic acylium ion. The acylium ion is resonance-stabilized.
Nucleophilic Attack: The electron-rich π-system of the 1,4-difluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Restoration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group from the acylating agent (e.g., [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The electron-withdrawing nature of the acyl group deactivates the ring towards further electrophilic attack, thus preventing polyacylation. acs.org
Oxidation Mechanism Analysis (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
In an alternative synthetic approach, an alkyl-substituted difluorobenzene could be a precursor. The alkyl side-chain can be oxidized to a carboxylic acid. This is a common method for synthesizing aromatic carboxylic acids. pearson.comlibretexts.orgpressbooks.pub
Potassium Permanganate (KMnO₄) Oxidation: The oxidation of an alkyl side-chain on an aromatic ring with hot, alkaline potassium permanganate is a robust reaction. pearson.compressbooks.pubstackexchange.com The key requirement is the presence of at least one benzylic hydrogen on the carbon atom directly attached to the ring. libretexts.orgorgoreview.com The mechanism is complex and is believed to involve radical intermediates. pressbooks.puborgoreview.com The benzylic C-H bond is relatively weak and susceptible to hydrogen atom abstraction by the permanganate ion. This initial step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org Regardless of the length of the alkyl chain, the entire chain is cleaved, and the benzylic carbon is oxidized to a carboxylate group. pearson.comlibretexts.org An acidic workup is then required to protonate the carboxylate to form the final carboxylic acid. pearson.com
Chromium Trioxide (CrO₃) Oxidation: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide and aqueous sulfuric acid (Jones reagent), can also be used for side-chain oxidation. libretexts.orglibretexts.org Similar to permanganate oxidation, this reaction requires the presence of a benzylic hydrogen. libretexts.orgyoutube.comyoutube.com The mechanism is not fully elucidated but is thought to be initiated by the attack of the oxidizing agent on the benzylic C-H bond. youtube.com Primary and secondary alkyl groups are oxidized to carboxylic acids, while tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation. libretexts.org
Table 2: Comparison of Side-Chain Oxidation Reagents
| Oxidizing Agent | Conditions | Key Mechanistic Feature | Requirement |
| Potassium Permanganate (KMnO₄) | Hot, alkaline | Radical abstraction of benzylic hydrogen | At least one benzylic hydrogen |
| Chromium Trioxide (CrO₃) / Chromic Acid | Acidic (e.g., Jones Reagent) | Attack on the benzylic C-H bond | At least one benzylic hydrogen |
Reduction Mechanism Analysis of the Keto Moiety
To convert the intermediate aryl keto acid to the corresponding alkane (if desired, though not for the named target compound) or to reduce the ketone to a secondary alcohol, several reduction methods are available. For the complete deoxygenation to a methylene (B1212753) group, the following are most relevant:
Wolff-Kishner Reduction: This reduction occurs under strongly basic conditions. numberanalytics.com The mechanism involves two main stages:
Hydrazone Formation: The ketone reacts with hydrazine (N₂H₄) to form a hydrazone intermediate.
Reduction of the Hydrazone: In the presence of a strong base (like KOH) and high temperatures, the hydrazone is deprotonated at the nitrogen. A series of proton transfer and elimination steps ensue, leading to the expulsion of nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction. A carbanion is formed, which is then protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final alkane product. acs.org
Clemmensen Reduction: This reduction is carried out in strongly acidic media with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. medium.comwikipedia.org The precise mechanism of the Clemmensen reduction is not fully understood and is complex due to its heterogeneous nature, occurring on the surface of the zinc. medium.comwikipedia.org It is generally accepted that the reaction does not proceed through an alcohol intermediate. medium.com One proposed mechanism involves the formation of organozinc intermediates or zinc carbenoids on the metal surface. wikipedia.org The reaction is particularly effective for aryl-alkyl ketones. medium.comwikipedia.org
Catalytic Hydrogenation: While catalytic hydrogenation typically reduces ketones to secondary alcohols, under more forcing conditions or with specific catalysts, it can lead to complete reduction to the alkane. acs.org The more common application is the reduction to an alcohol. The mechanism involves the adsorption of both the ketone and molecular hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The H-H bond is cleaved, and hydrogen atoms are added sequentially across the C=O double bond.
Derivatization Strategies and Analog Synthesis of 6 2,5 Difluorophenyl 6 Oxohexanoic Acid
Functional Group Transformations
Functional group transformations are fundamental in medicinal chemistry for fine-tuning the physicochemical properties of a lead compound. For 6-(2,5-difluorophenyl)-6-oxohexanoic acid, the carboxylic acid and ketone functionalities are primary targets for such modifications.
The carboxylic acid group is a common site for derivatization, often converted to esters to modulate properties like lipophilicity, cell permeability, and metabolic stability. The esterification of this compound can be readily achieved through several standard methods, most notably the Fischer-Speier esterification. youtube.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com
The general reaction proceeds as follows: the carboxylic acid is reacted with an alcohol (R-OH) to form the corresponding ester and water. youtube.com A variety of simple or complex alcohols can be utilized, leading to a diverse library of ester derivatives. For instance, reaction with methanol (B129727) would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester. This method is advantageous for its simplicity and the use of readily available starting materials.
Table 1: Examples of Esterification Products
| Starting Alcohol | Catalyst | Ester Product Name |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 6-(2,5-difluorophenyl)-6-oxohexanoate |
| Ethanol | H₂SO₄ | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |
| Isopropanol | H₂SO₄ | Isopropyl 6-(2,5-difluorophenyl)-6-oxohexanoate |
The ketone carbonyl group is another key site for chemical modification, with its reduction to a secondary alcohol being a common transformation. This reduction eliminates the planar carbonyl group and introduces a chiral center, which can significantly impact biological activity. The most common laboratory reagents for the reduction of ketones to alcohols are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org
Both reagents act as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. youtube.com NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol. youtube.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, with a subsequent acidic workup step to protonate the intermediate alkoxide. youtube.comyoutube.com The reduction of this compound with these reagents would yield 6-(2,5-difluorophenyl)-6-hydroxyhexanoic acid. Due to its high reactivity, LiAlH₄ could potentially also reduce the carboxylic acid moiety, whereas NaBH₄ would selectively reduce the ketone. youtube.com
Table 2: Reagents for Ketone Reduction
| Reagent | Solvent | Product | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 6-(2,5-difluorophenyl)-6-hydroxyhexanoic acid | High for ketone over carboxylic acid |
Further functionalization of the 2,5-difluorophenyl ring can be achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The directing effects of the existing substituents—the two fluorine atoms and the acyl group—determine the position of the incoming electrophile.
Fluorine is an ortho-, para-directing yet deactivating substituent due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. The acyl group is a meta-directing and strongly deactivating group. The positions on the ring are C1 (attachment to the chain), C2-F, C3-H, C4-H, C5-F, and C6-H.
The C2-F directs incoming electrophiles to the C3 and C6 positions.
The C5-F directs to the C4 and C6 positions.
The C1-acyl group directs to the C3 position.
The combined directing effects suggest that the most likely positions for electrophilic attack are C3, C4, and C6. The outcome would likely be a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.org
Synthesis of Structurally Modified Analogs
The synthesis of analogs involves more significant structural changes to the parent molecule, such as altering the substitution pattern on the aromatic ring or modifying the length and functionality of the aliphatic chain.
The nature and position of substituents on the aryl ring are critical determinants of a molecule's biological activity. Synthesizing analogs with different aryl groups can explore these structure-activity relationships. For instance, analogs could be prepared where the 2,5-difluoro substitution is replaced with other patterns, such as 3,4-difluoro or 2,4,6-trifluoro. The synthesis of such compounds often involves starting with the appropriately substituted aromatic aldehyde or ketone. nih.govresearchgate.net
The pattern of fluorination on an aromatic ring can significantly modulate inhibitory potency against biological targets. nih.gov Studies on other classes of compounds, such as fluorophenylhydroxamates, have shown that different fluorination patterns can lead to a wide range of biological activities. For example, while a meta-difluoro substitution might result in potent activity, ortho-fluorination or polyfluorination can sometimes be detrimental. nih.gov This highlights the importance of systematically exploring different fluorination patterns in the design of new analogs.
Table 3: Illustrative Aryl and Fluorination Pattern Variations
| Aryl Moiety | Rationale for Synthesis |
|---|---|
| 4-Fluorophenyl | To assess the effect of a single fluorine substituent. |
| 3,4-Dichlorophenyl | To evaluate the impact of different halogen substituents and positions. |
| 3,5-Difluorophenyl | To compare the effect of an alternative difluoro-substitution pattern. nih.gov |
| 2,3,4-Trifluorophenyl | To investigate the influence of increased fluorination on activity. |
The aliphatic hexanoic acid chain acts as a linker and its length and rigidity can be crucial for optimal interaction with a biological target. Analogs with varying chain lengths can be synthesized to probe the ideal distance between the aryl group and the terminal carboxylic acid. For example, analogs such as 5-(2,5-difluorophenyl)-5-oxopentanoic acid (shorter chain) or 7-(2,5-difluorophenyl)-7-oxoheptanoic acid (longer chain) could be prepared.
The synthesis of these chain-modified analogs can be accomplished by adapting known synthetic routes. One common approach involves the condensation of an appropriate aldehyde with a keto-acid of a different length, such as levulinic acid (for a five-carbon chain) or a longer analog, followed by reduction of the resulting double bond. nih.govresearchgate.net Furthermore, additional functional groups, such as hydroxyl or amino groups, could be introduced into the aliphatic chain to create new interaction points or alter the molecule's polarity, a strategy employed in the synthesis of amino acid analogs. researchgate.net
Structure-Reactivity Relationship Studies in Derivatization Processes
The derivatization of this compound is governed by the interplay of its three key structural features: the carboxylic acid group, the ketone moiety, and the difluorinated aromatic ring. The reactivity of each functional group is influenced by the others, leading to specific considerations in the design of synthetic strategies for analogs.
The carboxylic acid function of the hexanoic acid chain is a primary site for derivatization. Standard esterification reactions, catalyzed by acids, can proceed readily. Similarly, amidation to form a diverse range of amide derivatives is a common strategy, often involving activation of the carboxylic acid to an acid chloride or the use of coupling agents.
The ketone group offers another site for modification. It can undergo reduction to a secondary alcohol, which can then be further derivatized. Alternatively, it can react with amines to form imines, or with hydrazines to produce hydrazones. These reactions provide avenues for introducing a wide array of substituents.
The 2,5-difluorophenyl group significantly influences the reactivity of the adjacent ketone. The two fluorine atoms are strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the steric bulk of the ortho-fluorine atom may hinder the approach of nucleophiles. The electronic effects of the fluorine substituents can also be complex, with studies on α-fluoroketones showing that conformational effects can impact reactivity in ways not predicted by simple electronegativity arguments. For instance, the alignment of the C-F bond relative to the carbonyl group can influence orbital overlap and, consequently, the reactivity of the ketone.
The interplay between the carboxylic acid and the ketone is also a critical factor. In reactions targeting the ketone, the acidic proton of the carboxylic acid may need to be protected to prevent unwanted side reactions. Conversely, when derivatizing the carboxylic acid, the presence of the ketone may influence the choice of reagents and reaction conditions to avoid unintended reactions at the carbonyl group.
The following table summarizes the potential derivatization strategies and the structural features that influence their outcomes:
| Functional Group | Derivatization Strategy | Structural Influence on Reactivity | Potential Analog Synthesized |
|---|---|---|---|
| Carboxylic Acid | Esterification | Standard reactivity, generally unaffected by the remote ketone and aromatic ring. | Alkyl or aryl esters |
| Carboxylic Acid | Amidation | Requires activation (e.g., acid chloride formation or coupling agents). | Primary, secondary, or tertiary amides |
| Ketone | Reduction | Electron-withdrawing fluorine atoms may enhance reactivity towards reducing agents. | Secondary alcohols |
| Ketone | Imine/Hydrazone formation | The electrophilicity of the carbonyl carbon is increased by the difluoro-substituted ring. | Imines, hydrazones, and related derivatives |
| Aromatic Ring | Nucleophilic Aromatic Substitution | The fluorine atoms can be displaced by strong nucleophiles, though this typically requires harsh conditions. | Analogs with substitution at the 2 or 5 position of the phenyl ring |
Advanced Analytical Techniques for Structural Elucidation and Characterization of 6 2,5 Difluorophenyl 6 Oxohexanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentmdpi.comspectrabase.commedchemexpress.comchemicalbook.com
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 6-(2,5-Difluorophenyl)-6-oxohexanoic acid.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the aromatic ring and the aliphatic hexanoic acid chain. The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The protons of the aliphatic chain would appear as triplets and quintets, characteristic of a linear alkyl chain.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the carboxyl carbon, the carbonyl carbon, four distinct carbons in the aliphatic chain, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would show characteristic splitting (C-F coupling).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.
¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-3', H-5' | 1.70 - 1.80 | m |
| H-3 | 2.35 | t |
| H-4 | 3.05 | t |
| Ar-H | 7.20 - 7.50 | m |
¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 24.5 |
| C-4 | 28.5 |
| C-2 | 33.8 |
| C-5 | 38.0 |
| C-1' (Ar-C) | 118.0 (dd) |
| C-3' (Ar-CH) | 119.5 (dd) |
| C-4' (Ar-CH) | 120.0 (dd) |
| C-6' (Ar-CH) | 125.0 (dd) |
| C-2', C-5' (Ar-C-F) | 158.0 (dd) |
| C=O (Carboxylic Acid) | 179.0 |
Abbreviations: s = singlet, t = triplet, m = multiplet, dd = doublet of doublets.
Two-dimensional (2D) NMR experiments are employed to resolve spectral overlap and establish unambiguous correlations between atoms. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the hexanoic acid chain, COSY would show correlations between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the linear arrangement of the aliphatic segment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms to which they are attached. This technique is invaluable for assigning the ¹³C signals of the protonated carbons in both the aliphatic chain and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. While more critical for rigid molecules, it can provide conformational information about the molecule's preferred orientation in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.commedchemexpress.comnih.gov
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the molecule is typically detected as the protonated species [M+H]⁺. In negative ion mode, it is detected as the deprotonated species [M-H]⁻. For this compound (Molecular Formula: C₁₂H₁₂F₂O₃, Monoisotopic Mass: 242.0755 g/mol ), ESI-MS would be expected to show:
Positive Ion Mode: A prominent ion at m/z 243.0833, corresponding to [C₁₂H₁₃F₂O₃]⁺.
Negative Ion Mode: A prominent ion at m/z 241.0677, corresponding to [C₁₂H₁₁F₂O₃]⁻.
The high-resolution mass measurement provided by modern mass spectrometers allows for the confirmation of the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic cleavages around the carbonyl groups and within the aliphatic chain. Key fragmentation mechanisms include alpha-cleavage and McLafferty-type rearrangements.
Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺ Ion
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 225.08 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 141.01 | [C₇H₄F₂O]⁺ | Alpha-cleavage adjacent to the ketone, loss of the hexanoic acid side chain. |
Chromatographic Methods Coupled with Spectroscopic Detection
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities, starting materials, or other derivatives. researchgate.net When coupled with a spectroscopic detector, such as a Photodiode Array (PDA) detector or a mass spectrometer (LC-MS), it provides a powerful analytical platform.
HPLC-PDA: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common method for analyzing compounds of this type. The PDA detector would record the UV-Vis spectrum of the eluting compound, which is characteristic of the difluorophenyl chromophore.
HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers the highest level of selectivity and sensitivity. nih.gov This technique allows for the separation of the compound from a complex matrix, followed by its unambiguous identification and quantification based on its retention time and specific MS/MS fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's efficacy is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For this particular compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often consisting of acetonitrile or methanol (B129727) and water with additives like formic acid to control the ionization state of the carboxylic acid group.
The presence of the difluorophenyl ring in the molecule constitutes a chromophore, which absorbs ultraviolet (UV) light. This property allows for sensitive and selective detection using a UV-Vis spectrophotometric detector. The detector measures the absorbance of the eluent at a specific wavelength as it exits the HPLC column, generating a chromatogram where the peak area is proportional to the concentration of the compound. This makes HPLC-UV a powerful tool for purity assessment and quantitative analysis. researchgate.net
Table 1: Illustrative HPLC-UV Parameters for Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210-254 nm (based on UV absorbance of the phenyl ring) |
| Injection Volume | 5-10 µL |
LC-NMR and LC-MS Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound, its precursors, metabolites, or degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.
LC-MS combines the superior separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. After components are separated on the LC column, they are introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling unambiguous molecular weight determination and offering clues to its structure. This is particularly useful for identifying unknown impurities or derivatives in a sample matrix.
LC-NMR directly couples an HPLC system with an NMR spectrometer. mdpi.com This technique allows for the acquisition of detailed structural information (like ¹H NMR and ¹³C NMR spectra) for each compound as it elutes from the column. mdpi.comsemanticscholar.org While less sensitive than LC-MS, LC-NMR is unparalleled in its ability to provide complete structural elucidation of components within a mixture without the need for prior isolation. semanticscholar.org It is especially valuable for distinguishing between isomers that may have identical molecular weights and similar chromatographic behavior. mdpi.comsemanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum provides a unique fingerprint based on its constituent functional groups. The carboxylic acid group gives rise to a very broad O–H stretching band and a strong carbonyl (C=O) stretching band. lumenlearning.com The ketone carbonyl group also produces a strong, sharp absorption, typically at a different frequency than the carboxylic acid carbonyl. pressbooks.publibretexts.org The aromatic ring and the C-F bonds also show characteristic absorptions.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500-3300 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1730 | Strong, Sharp |
| Ketone | C=O stretch | 1660-1720 | Strong, Sharp |
| Aromatic Ring | C–H stretch | 3000-3100 | Medium, Sharp |
| Aromatic Ring | C=C stretch | 1400-1600 | Medium to Weak |
| Alkane Chain | C–H stretch | 2850-3000 | Strong |
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. americanpharmaceuticalreview.com For this compound, which is a solid at room temperature, XRD can provide precise information on its solid-state conformation, molecular packing, and intermolecular interactions like hydrogen bonding.
Single-Crystal X-ray Diffraction involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. This provides definitive data on bond lengths, bond angles, and torsional angles.
X-ray Powder Diffraction (XRPD) is used when single crystals are not available or for analyzing polycrystalline materials. americanpharmaceuticalreview.com The technique produces a diffraction pattern characteristic of the compound's crystalline form. XRPD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly affect the physical properties of the material. americanpharmaceuticalreview.commdpi.com Each polymorph will produce a unique XRPD pattern. mdpi.com
Table 3: Types of Data Obtained from X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). uni-leipzig.de |
| Space Group | Describes the symmetry elements within the unit cell. mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | The exact distances between bonded atoms and the angles they form. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
Computational Chemistry and Theoretical Investigations of 6 2,5 Difluorophenyl 6 Oxohexanoic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 6-(2,5-difluorophenyl)-6-oxohexanoic acid, these methods can provide insights into its geometric parameters, energetic profile, and electronic properties.
Density Functional Theory (DFT) Calculations for Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, it is possible to optimize the molecular geometry and calculate thermodynamic properties. These calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The energies obtained can be used to determine the molecule's stability and heat of formation.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| C=O (keto) bond length | ~1.22 Å |
| C-O (acid) bond length | ~1.35 Å |
| C=O (acid) bond length | ~1.21 Å |
| C-F bond lengths | ~1.36 Å |
Note: These are typical values and would require specific calculations for confirmation.
Ab Initio Methods and Basis Set Selection
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer a higher level of theory for electronic structure calculations. The choice of basis set, from minimal sets like STO-3G to more extensive ones like the Pople-style (e.g., 6-311++G**) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), is crucial for achieving the desired accuracy. For a molecule of this size, a balance between computational cost and accuracy is essential.
Molecular Orbital Analysis and Electronic Properties
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely localized on the difluorophenyl ring and the keto group, while the LUMO would also be associated with the aromatic system and the carbonyl carbons.
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Note: These values are estimations and would need to be verified by specific quantum chemical calculations.
Mechanistic Pathway Modeling via Computational Methods
Computational methods are invaluable for modeling reaction mechanisms. For this compound, these techniques could be used to study various reactions, such as its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, providing insights into the reaction kinetics and thermodynamics.
Conformational Analysis and Tautomerism (Keto-enol Equilibrium)
The flexible hexanoic acid chain allows for multiple conformations. Computational conformational analysis can identify the lowest energy conformers and the energy barriers between them. Furthermore, the presence of the keto group allows for keto-enol tautomerism. Computational studies can quantify the relative stabilities of the keto and enol forms. The keto form is generally more stable, but the enol form can be significant in certain environments or reactions.
Intermolecular Interactions and Solvent Effects on Molecular Properties
The properties of this compound can be significantly influenced by its environment. The carboxylic acid group can form strong hydrogen bonds, leading to dimerization in non-polar solvents. The difluorophenyl group can participate in dipole-dipole and van der Waals interactions.
Solvent effects can be modeled computationally using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can predict how properties such as conformational equilibrium and electronic structure change in different solvents.
Applications As a Synthetic Building Block and in Materials Science
Role in the Synthesis of Complex Organic Molecules
As a synthetic intermediate, this compound offers a strategic starting point for creating more elaborate organic structures. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for selective chemical transformations.
The chemical reactivity of 6-(2,5-Difluorophenyl)-6-oxohexanoic acid allows it to serve as a foundational molecule for producing advanced organic intermediates. The carboxylic acid and ketone moieties can be independently or sequentially modified to build molecular complexity. For instance, the general class of 6-aryl-oxohexanoic acids can be synthesized through methods like the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov This highlights a common pathway for creating such structures. The resulting compound can then undergo further reactions; the carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone is susceptible to reactions such as reduction, oximation, or Wittig reactions.
This versatility makes it a valuable starting material in multi-step syntheses. Non-proteinogenic amino acids, for example, have been synthesized from functionalized hexanoic acid derivatives, demonstrating how the hexanoic acid backbone can be a key element in creating complex, biologically relevant molecules. researchgate.net The presence of the difluorophenyl group also adds another layer of functionality, influencing the electronic properties and reactivity of the molecule.
Table 1: Potential Reactions for Generating Advanced Intermediates
| Functional Group | Potential Reaction | Resulting Intermediate Class |
| Carboxylic Acid | Esterification | Esters |
| Amidation | Amides | |
| Reduction | Alcohols | |
| Ketone | Reduction | Secondary Alcohols |
| Reductive Amination | Amines | |
| Wittig Reaction | Alkenes | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Phenyl Derivatives |
The inherent structure of this compound makes it an ideal building block for multifunctional compounds. Molecules that contain multiple, distinct functional groups are highly sought after in fields like drug discovery and materials science. nih.govmdpi.com Amino acids, for example, are highly valued as bifunctional building blocks in the synthesis of chemical libraries. nih.gov
This compound features three key domains for further derivatization:
The Carboxylic Acid: Provides a primary site for conjugation, allowing it to be linked to other molecules, polymers, or surfaces.
The Ketone: Offers an orthogonal reaction site that can be modified without affecting the carboxylic acid under appropriate conditions.
The Difluorophenyl Ring: The fluorine atoms modify the electronic nature of the ring and can influence intermolecular interactions such as π-π stacking and hydrogen bonding.
This trifunctional character allows for the stepwise and controlled assembly of complex molecules, where each part of the building block imparts a specific property to the final compound. Aromatic carboxylic acids are widely used as versatile building blocks in the design of coordination polymers. mdpi.com
Utility in the Development of Advanced Materials
The structural characteristics of this compound make it a promising candidate for integration into various advanced materials, from polymers to functionalized nanoparticles.
Aromatic carboxylic acids are fundamental components in the construction of polymeric frameworks, such as metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comresearchgate.net These materials are created by linking metal ions or clusters with organic ligands to form extended, often porous, structures. By converting this compound into a dicarboxylic acid linker, it could be used in the synthesis of such frameworks. mdpi.com
The inclusion of a fluorinated linker can significantly influence the properties of the resulting framework. The fluorine atoms can alter the framework's affinity for certain guest molecules, enhance its thermal or chemical stability, and modify its electronic properties. Polyesters derived from renewable resources like 2,5-furandicarboxylic acid have demonstrated a wide range of properties, including enhanced thermal stability, which is a desirable trait in many polymeric materials. researchgate.net
The molecular shape of this compound, which combines a rigid aromatic core with a flexible aliphatic chain, is a common motif in molecules that exhibit liquid crystalline properties. researchgate.net Liquid crystals are essential materials in modern technology, particularly in electro-optical applications like flat-panel displays. researchgate.net
The fluorine substituents on the phenyl ring are particularly significant in this context. Fluorine is a highly electronegative atom, and its incorporation can introduce a strong dipole moment, affecting the dielectric anisotropy of the material—a key parameter for display applications. Furthermore, fluorination can influence the mesophase behavior, such as the temperature range over which the liquid crystal phase is stable. Polyesters based on monomers like 2,5-furandicarboxylic acid have been investigated for their liquid crystalline character. researchgate.net This suggests that polymers derived from this compound could also be designed to have specific liquid crystalline or optoelectronic properties.
The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications in medicine, catalysis, and electronics. nih.govmdpi.com The carboxylic acid group of this compound can act as an effective anchor to bind the molecule to the surface of various nanomaterials, particularly metal oxides like titanium dioxide or iron oxide. nih.gov
Once anchored, the molecule acts as a surface ligand, where the exposed difluorophenyl "tail" modifies the nanoparticle's surface chemistry. This functionalization can be used to:
Improve Dispersion: Prevent the agglomeration of nanoparticles in a solvent.
Alter Surface Energy: Change the surface from hydrophilic to hydrophobic.
Introduce Functionality: The aromatic ring can serve as a site for further chemical reactions or for specific interactions with other molecules.
The use of organic molecules to functionalize nanoparticles is a well-established strategy to enhance their biocompatibility and performance. researchgate.net
Table 2: Potential Applications in Nanomaterial Surface Functionalization
| Nanomaterial Type | Purpose of Functionalization | Role of this compound |
| Metal Oxides (e.g., TiO₂, Fe₃O₄) | Stabilizer, Dispersant | Carboxylic acid group binds to the oxide surface. |
| Quantum Dots (e.g., CdSe) | Passivation, Biocompatibility | Ligand exchange to modify surface and optical properties. |
| Gold Nanoparticles | Drug Delivery, Sensing | Can be modified with a thiol group to bind to gold surfaces. |
Catalytic Applications and Catalyst Ligand Development
There is no available data in the scientific literature to suggest that this compound has been investigated or utilized as a catalyst or reagent in oxidation reactions. The principles of green chemistry often favor the use of catalysts that are efficient, selective, and environmentally benign. However, the potential contributions of this specific compound to green chemistry initiatives through catalytic oxidation remain unexplored in published research.
The structure of this compound, featuring both a ketone and a carboxylic acid functional group, theoretically allows for coordination to a metal center, suggesting its potential as a ligand in organometallic catalysis. The fluorine substituents on the phenyl ring could also influence the electronic properties and stability of a potential catalyst. However, a thorough review of the literature reveals no instances of this compound being synthesized for, or incorporated into, any organometallic complexes for catalytic purposes. Research in this area appears to be non-existent in the public domain.
Future Research Directions and Unexplored Avenues for 6 2,5 Difluorophenyl 6 Oxohexanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of analogous 6-aryl-4-oxohexanoic acids has been reported to involve the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov Building upon this, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 6-(2,5-Difluorophenyl)-6-oxohexanoic acid and its derivatives.
One promising avenue is the exploration of greener synthetic methods that minimize waste and energy consumption. This could involve the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. mdpi.com Additionally, solvent-free reaction conditions, potentially utilizing mechanochemistry (ball milling), could offer an environmentally benign alternative to traditional solvent-based syntheses. mdpi.com
Furthermore, the development of novel catalytic systems could provide more direct and selective pathways. For instance, research into C-H activation methodologies could potentially enable the direct coupling of a difluorinated aromatic ring with a hexanoic acid precursor, bypassing multiple steps. The use of biocatalysis, employing enzymes to carry out specific transformations, also presents an exciting opportunity for the enantioselective synthesis of chiral derivatives of the target molecule.
| Potential Synthetic Methodology | Key Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, energy efficiency. mdpi.com |
| Solvent-Free Mechanochemistry | Reduced solvent waste, potential for novel reactivity. mdpi.com |
| C-H Activation Strategies | Increased atom economy, more direct synthetic routes. |
| Biocatalysis | High selectivity (enantioselectivity), mild reaction conditions. |
Exploration of Undiscovered Reactivity Profiles and Chemical Transformations
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations possible at each functional site.
The ketone moiety offers a platform for a variety of reactions. Its reduction could lead to the corresponding alcohol, which could then undergo further transformations such as esterification or etherification. The difluorophenyl ring's fluorine atoms can influence the reactivity of the aromatic ring, making it a candidate for nucleophilic aromatic substitution reactions. The stability of the keto-enol tautomer of similar fluorinated ketones has been shown to be a key factor in their reactivity. sapub.org
The carboxylic acid group is also a versatile handle for chemical modification. It can be converted to a wide range of derivatives, including esters, amides, and acid halides, opening up possibilities for the synthesis of polymers or for conjugation to other molecules of interest. Intramolecular reactions, such as cyclization to form lactones, could also be explored under different conditions.
Advanced Computational Modeling for Predictive Synthesis and Material Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. openmedicinalchemistryjournal.comnih.gov For this compound, computational modeling can play a crucial role in predicting its properties and guiding experimental work.
Predictive Synthesis: Quantum chemical calculations can be employed to model reaction pathways and predict the feasibility and outcomes of new synthetic routes. This can help in optimizing reaction conditions and identifying the most promising strategies before they are attempted in the lab.
Material Design: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can be used to predict the physicochemical properties of the molecule and its derivatives. nih.govymerdigital.com This includes properties relevant to material science, such as thermal stability and intermolecular interactions. For instance, modeling could be used to design novel polymers incorporating this molecule with desired properties.
Drug Discovery: In the context of medicinal chemistry, computational tools like molecular docking can be used to predict the binding affinity of this compound and its derivatives to biological targets. openmedicinalchemistryjournal.comnih.gov This in silico screening can help identify potential therapeutic applications and guide the design of more potent and selective drug candidates. ymerdigital.com
| Computational Tool | Application Area | Predicted Outcome |
| Quantum Chemistry | Predictive Synthesis | Reaction feasibility, transition states, product yields. |
| Molecular Dynamics (MD) | Material Design | Conformational analysis, intermolecular interactions, bulk properties. |
| QSAR | Material & Drug Design | Correlation of structure with physical or biological activity. nih.gov |
| Molecular Docking | Drug Discovery | Binding modes and affinities to biological targets. openmedicinalchemistryjournal.com |
Broader Applications in Emerging Fields of Chemical Science and Technology
The presence of fluorine in this compound is particularly noteworthy, as organofluorine compounds have found widespread applications in various high-tech fields. numberanalytics.comresearchgate.net Future research should explore the potential of this molecule and its derivatives in these emerging areas.
Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.comnumberanalytics.com This suggests that polymers or materials derived from this compound could find use as high-performance coatings, specialty elastomers, or in electronic applications. numberanalytics.comman.ac.uk The incorporation of this fluorinated moiety could lead to materials with low dielectric constants, which are valuable in the electronics industry. numberanalytics.com
Energy Storage: Fluorinated materials are being investigated for their potential in energy storage devices, such as lithium-ion batteries. numberanalytics.comnih.gov The unique properties imparted by fluorine could be leveraged in the design of novel electrolytes or electrode materials.
Biomedical Applications: The introduction of fluorine into organic molecules can significantly alter their biological properties. Fluorinated compounds are used in pharmaceuticals and agrochemicals. Beyond drug discovery, fluorinated molecules are being explored for applications in biomedical imaging and drug delivery systems. researchgate.net The difluorophenyl moiety could serve as a ¹⁹F NMR probe for imaging applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 6-(2,5-Difluorophenyl)-6-oxohexanoic acid?
The compound can be synthesized via Friedel-Crafts acylation using 2,5-difluorobenzene and adipoyl chloride, followed by hydrolysis to yield the carboxylic acid. Key steps include:
- Acylation : Reacting 2,5-difluorobenzene with adipoyl chloride in anhydrous conditions (e.g., dichloromethane) under a Lewis acid catalyst (e.g., AlCl₃) .
- Hydrolysis : Treating the intermediate acid chloride with aqueous NaOH or HCl to obtain the final carboxylic acid. Yields for similar compounds range from 50–70% , depending on reaction optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for biological studies).
- Spectroscopy : Confirm the structure via H/C NMR (e.g., carbonyl resonance at δ ~200 ppm for the ketone, fluorinated aromatic protons at δ 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: 254.21 g/mol for C₁₂H₁₂F₂O₃) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at 4°C for short-term use; long-term storage requires desiccation at -20°C to prevent hydrolysis of the ketone or carboxylic acid groups .
- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but degrades in protic solvents (e.g., water, ethanol) over time .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions. achieved 94% yield in esterification using optimized catalysts .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer, improving reproducibility and scalability .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?
- DFT Calculations : Model the electron-withdrawing effects of fluorine substituents on the aromatic ring, which influence the electrophilicity of the ketone group.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock or Schrödinger .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Reproducibility Checks : Ensure consistent anhydrous conditions for acylation, as moisture degrades adipoyl chloride .
- Meta-Analysis : Compare data across studies (e.g., reports 60% yield for hydrolysis, while similar protocols in achieve 70% ). Differences may arise from solvent purity or catalyst aging .
Methodological Guidelines for Data Interpretation
Q. Designing Dose-Response Experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
